tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate
Description
This compound features a piperidine ring substituted with a tert-butyl carbamate group at position 1 and a 6-chloro-2-(methylthio)pyrimidin-4-ylamino moiety at position 2. Its molecular formula is C₁₅H₂₂ClN₅O₂S, with a molecular weight of 312.79 (CAS: 1785763-56-5, inferred from structural analogs in ). The methylthio and chloro groups on the pyrimidine ring contribute to its electronic and steric properties, making it a candidate for kinase inhibition or medicinal chemistry applications. Safety data highlight its toxicity, requiring precautions such as respiratory protection and avoidance of skin contact.
Properties
IUPAC Name |
tert-butyl 3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2S/c1-15(2,3)22-14(21)20-7-5-6-10(9-20)17-12-8-11(16)18-13(19-12)23-4/h8,10H,5-7,9H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDDQHYBDQRMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS No. 1261232-48-7) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. Its structure suggests possible interactions with biological targets due to the presence of a piperidine ring and a pyrimidine moiety. This article delves into the biological activity of this compound, summarizing significant findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.89 g/mol. The compound is characterized by:
- Piperidine Ring : Known for its role in enhancing biological activity.
- Pyrimidine Moiety : Associated with various pharmacological effects, including anti-cancer properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways.
- Antimicrobial Properties : Compounds containing piperidine and pyrimidine structures have been reported to show antimicrobial effects against various pathogens.
- Inhibition of Protein Interactions : The compound may interact with specific proteins involved in disease processes, potentially serving as a lead for drug development.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
Table 1: Summary of Biological Activities
The biological activity of this compound may be attributed to its ability to:
- Inhibit Key Enzymes : By binding to active sites or allosteric sites on target proteins.
- Modulate Signaling Pathways : Affecting cellular processes such as apoptosis and proliferation.
- Alter Gene Expression : Through interaction with transcription factors or epigenetic modifiers.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The lipophilicity provided by the tert-butyl group may enhance membrane permeability.
- Distribution : Studies indicate that similar compounds can achieve significant tissue distribution.
- Metabolism : Metabolic stability is essential for prolonged action; further studies are needed to elucidate metabolic pathways.
Scientific Research Applications
Overview
tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound, with the molecular formula C15H23ClN4O2, includes a piperidine ring and a pyrimidine moiety, which are associated with diverse pharmacological effects.
Scientific Research Applications
The compound has been explored for several applications across different scientific domains:
Medicinal Chemistry
-
Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Study Findings Cho et al. (2017) Investigated effects in malignant pleural mesothelioma, finding inhibition of cell growth and induction of apoptosis. Seganish et al. (2015) Identified potent IRAK4 inhibition activity in pyrimidine derivatives, suggesting applications in cancer therapy. - Neurodegenerative Diseases : The compound may interact with specific protein targets involved in neurodegenerative pathways, providing a basis for research into its therapeutic potential against conditions like Alzheimer's disease.
Chemical Synthesis
- Building Block for Complex Molecules : The compound serves as an intermediate in organic synthesis, facilitating the development of more complex pharmaceutical agents.
- Reactivity Studies : The compound can undergo various chemical reactions, including nucleophilic substitutions, oxidation-reduction processes, and hydrolysis, making it versatile for synthetic applications in organic chemistry.
Comparison with Similar Compounds
tert-Butyl 4-(4-(4-Fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate (Compound 17)
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (BD287865)
- Structural Differences: Incorporates a cyclopropylamino substituent at the pyrimidine’s 6-position.
- Impact : The cyclopropyl group may enhance metabolic stability and modulate target binding due to its rigid, lipophilic nature.
- Molecular Weight : C₁₈H₂₉N₅O₂S (MW: 347.45), larger than the target compound, suggesting increased steric bulk.
tert-Butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate (F530361)
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (HR445677)
- Structural Differences: Substitutes the amino group with an ether linkage (-O-) and replaces the methylthio with a methyl group.
Key Comparative Data
Research Findings and Implications
- Electronic Effects : The methylthio group in the target compound provides moderate electron-withdrawing effects, whereas sulfonyl groups (Compound 17) are stronger electron-withdrawing moieties, influencing binding affinity in kinase targets.
- Ring Size Impact : Azetidine-containing analogs (F530361) exhibit reduced conformational flexibility, which may improve selectivity for specific enzymes but lower solubility.
- Substituent Modulation: Cyclopropylamino groups (BD287865) enhance lipophilicity and metabolic stability, critical for oral bioavailability in drug candidates.
- Safety Profile : The target compound’s methylthio group correlates with higher toxicity (e.g., P261, P264 precautions), whereas ether-linked analogs (HR445677) may present fewer handling risks.
Preparation Methods
Step 1: Synthesis of Acyl Azide Intermediate
Reagents :
-
tert-Butyl 3-(chlorocarbonyl)piperidine-1-carboxylate
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Sodium azide (NaN<sub>3</sub>)
Conditions :
-
Solvent: Water/acetone mixture
-
Temperature: 0–5°C
-
Reaction Time: 2 hours
Step 2: Curtius Rearrangement
Reagents :
-
Acyl azide intermediate
-
Diphenylphosphoryl azide (DPPA)
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Triethylamine
Conditions :
-
Solvent: Toluene
-
Temperature: 110°C (reflux)
-
Reaction Time: 6 hours
Outcome :
Yield :
-
60–75% after acid hydrolysis and Boc deprotection3.
Microwave-Assisted Synthesis
Optimized conditions for rapid coupling have been explored using microwave irradiation.
Reagents :
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tert-Butyl 3-aminopiperidine-1-carboxylate
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4,6-Dichloro-2-(methylthio)pyrimidine
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Pd(OAc)<sub>2</sub>/XantPhos catalyst system
Conditions :
-
Solvent: 1,4-Dioxane
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Temperature: 150°C (microwave)
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Reaction Time: 30 minutes
Yield :
-
88% with reduced side products5.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| S<sub>N</sub>Ar | High scalability, minimal byproducts | Long reaction time | 70–85% |
| Curtius Rearrangement | Avoids halogenated intermediates | Multi-step, lower overall yield | 60–75% |
| Microwave-Assisted | Fast, energy-efficient | Specialized equipment required | 80–88% |
Critical Reaction Parameters
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance S<sub>N</sub>Ar reactivity14.
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Temperature Control : Excess heat leads to decomposition of the methylthio group3.
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product12.
Scalability and Industrial Relevance
The S<sub>N</sub>Ar method is preferred for kilogram-scale production due to reagent availability and operational simplicity. A pilot study achieved 82% yield at 5 kg scale using DMF and K<sub>2</sub>CO<sub>3</sub>4.
Q & A
Basic: What are the recommended methods for synthesizing and purifying tert-butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate?
Methodological Answer:
Synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and protection/deprotection strategies. For example:
- Step 1: React tert-butyl piperidine derivatives with activated pyrimidine intermediates (e.g., 6-chloro-2-(methylthio)pyrimidin-4-amine) under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the amine linkage .
- Step 2: Use tert-butyloxycarbonyl (Boc) protection to stabilize the piperidine nitrogen during synthesis .
- Purification: Silica gel column chromatography (e.g., hexane/ethyl acetate gradient) is standard. Confirm purity via HPLC (>95%) and NMR .
Key Considerations:
- Monitor reaction progress with TLC to avoid over-substitution.
- Optimize solvent polarity for crystallization (e.g., dichloromethane/methanol mixtures) .
Basic: How should researchers characterize this compound’s structural and chemical properties?
Methodological Answer:
A combination of analytical techniques is required:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Use a C18 column with acetonitrile/water mobile phase (retention time ~12–15 min) .
- Physical Properties:
Advanced: What experimental conditions influence the stability of this compound, and how should contradictions in stability data be resolved?
Methodological Answer:
Stability is sensitive to:
- Temperature: Store at –20°C in inert atmospheres to prevent Boc-group cleavage .
- pH: Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the pyrimidine-thioether bond .
- Light: Protect from UV exposure to avoid photodegradation of the methylthio group .
Addressing Data Contradictions:
- Case Study: If conflicting solubility data arise (e.g., DMSO vs. methanol), validate via controlled experiments under standardized conditions (e.g., 25°C, inert gas purge) .
- Use Degradation Markers: Monitor for byproducts like tert-butyl alcohol (via GC-MS) or free piperidine (via TLC) to identify instability triggers .
Advanced: How can researchers predict the biological activity of this compound based on structural analogs?
Methodological Answer:
Leverage computational and comparative approaches:
-
QSAR Modeling: Correlate the methylthio and chloro substituents with known kinase inhibitors (e.g., pyrimidine-based scaffolds in EGFR or CDK inhibitors) .
-
Structural Analog Analysis:
Experimental Validation:
- Screen against target enzyme panels (e.g., kinases) using fluorescence polarization assays.
- Assess cytotoxicity in cell lines (e.g., HeLa, HEK293) with MTT assays .
Advanced: What strategies are effective for resolving contradictions in reactivity data during cross-coupling reactions?
Methodological Answer:
Discrepancies often arise from competing pathways:
- Issue: Inconsistent yields in Suzuki-Miyaura couplings due to steric hindrance from the tert-butyl group.
- Resolution:
- Diagnostic Tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
